molecular formula C12H10N4O3 B4866082 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No.: B4866082
M. Wt: 258.23 g/mol
InChI Key: HVKWWPAOLVNFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methyl-7-hydroxy-2H-chromen-2-one.

    Tetrazole Formation: The hydroxy group at the 7th position is converted to a tetrazole moiety through a series of reactions involving azide and nitrile intermediates.

    Methoxylation: The final step involves the methoxylation of the tetrazole group to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chromenone ring, potentially converting it to a dihydrochromenone derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.

    Imaging: It can be used as a fluorescent probe in biological imaging due to its chromenone core.

Industry:

    Dye Manufacturing: The compound can be used as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety can form strong hydrogen bonds and coordinate with metal ions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

    4-methyl-7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of the target compound, known for its antioxidant properties.

    7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the methyl group at the 4th position, which may affect its biological activity.

    4-methyl-2H-chromen-2-one: Lacks the tetrazole moiety, which significantly alters its chemical and biological properties.

Uniqueness: The presence of both the methyl group at the 4th position and the tetrazole moiety at the 7th position makes 4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one unique. This combination of structural features enhances its potential for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-7-4-12(17)19-10-5-8(2-3-9(7)10)18-6-11-13-15-16-14-11/h2-5H,6H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKWWPAOLVNFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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